N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

説明

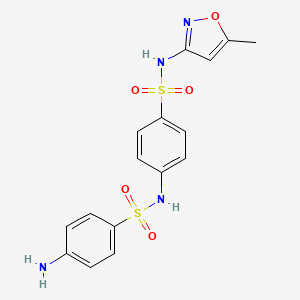

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a chemical compound with the molecular formula C16H16N4O5S2 and a molecular weight of 408.45 g/mol . It is known for its role as an impurity in sulfamethoxazole, a sulfonamide antibacterial agent. This compound is often used in research and analytical applications to study the properties and behavior of sulfamethoxazole and its related compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole typically involves the reaction of sulfamethoxazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole has several scientific research applications:

作用機序

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is similar to that of sulfamethoxazole. It inhibits the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for the enzyme, it prevents the formation of dihydrofolic acid, leading to the inhibition of bacterial growth and replication .

類似化合物との比較

Sulfamethoxazole: A sulfonamide antibacterial agent with a similar structure and mechanism of action.

Sulfisoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action but different pharmacokinetic properties.

Sulfadiazine: A sulfonamide antibacterial agent used in combination with other drugs to treat various infections.

Uniqueness: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is unique due to its specific role as an impurity in sulfamethoxazole. Its presence and behavior in analytical studies provide valuable insights into the properties and stability of sulfamethoxazole and its related compounds .

生物活性

N-(4-Aminobenzenesulfonyl) sulfamethoxazole, commonly referred to as sulfamethoxazole (SMX), is a sulfonamide antibiotic that exhibits significant biological activity primarily through its mechanism of action as an inhibitor of bacterial folic acid synthesis. This article explores its biological activity, pharmacokinetics, and relevant case studies that highlight its clinical applications.

Sulfamethoxazole functions by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA). This inhibition disrupts the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. The structural similarity of SMX to PABA allows it to effectively compete for the active site of the enzyme, preventing the formation of folate necessary for DNA synthesis and ultimately inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetic profile of sulfamethoxazole is characterized by rapid absorption and extensive distribution within the body. Key pharmacokinetic parameters include:

- Bioavailability : 85-90% following oral administration.

- Time to Maximum Concentration (Tmax) : Approximately 1-4 hours.

- Volume of Distribution (Vd) : Approximately 13 L.

- Protein Binding : About 70%, primarily to albumin.

- Half-Life : Approximately 10 hours, which can increase in patients with renal impairment.

- Elimination : Predominantly via renal excretion, with around 84.5% of a dose recovered in urine within 72 hours .

Biological Activity and Efficacy

Sulfamethoxazole exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. The compound is often used in combination with trimethoprim (as co-trimoxazole) to enhance its antibacterial efficacy due to synergistic effects that target different points in the folate synthesis pathway .

Case Studies

Several case studies have documented the clinical effectiveness of sulfamethoxazole in treating various infections:

- Urinary Tract Infections (UTIs) : A study involving patients with recurrent UTIs demonstrated a significant reduction in infection rates when treated with co-trimoxazole compared to other antibiotics. The combination therapy showed improved outcomes due to its dual mechanism targeting bacterial folate synthesis .

- Pneumocystis jirovecii Pneumonia : In immunocompromised patients, particularly those with HIV/AIDS, sulfamethoxazole-trimethoprim has been established as a first-line treatment for Pneumocystis pneumonia. A longitudinal study reported a high treatment success rate and reduced mortality among patients receiving this therapy .

- Skin Infections : A clinical trial evaluated the use of sulfamethoxazole in treating skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that patients receiving sulfamethoxazole experienced quicker resolution of symptoms compared to those treated with standard therapies .

特性

IUPAC Name |

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746982 | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135529-16-7 | |

| Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。